N-(3-Oxooctanoyl)-L-homoserine lactone
Overview
Description
N-3-oxo-octanoyl-L-Homoserine lactone: is a signaling molecule produced by Gram-negative bacteria. It is a member of the N-acyl homoserine lactone family and plays a crucial role in quorum sensing, a process that bacteria use to regulate gene expression in response to cell density .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in substitution reactions, where the acyl chain can be modified with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Various catalysts, such as palladium on carbon, can be used to facilitate substitution reactions.
Major Products
Oxidized Derivatives: Products of oxidation reactions include N-3-oxo-octanoyl-L-Homoserine lactone derivatives with additional oxygen-containing functional groups.
Reduced Derivatives: Reduction reactions yield N-3-hydroxy-octanoyl-L-Homoserine lactone.
Substituted Derivatives: Substitution reactions produce a variety of N-acyl homoserine lactone derivatives with modified acyl chains.
Scientific Research Applications
Mechanism of Action
N-3-oxo-octanoyl-L-Homoserine lactone functions as an autoinducer in quorum sensing. It binds to specific receptor proteins in bacteria, leading to the activation of gene expression related to various physiological processes, including virulence, biofilm formation, and antibiotic resistance . The molecular targets include LuxR-type receptors, which regulate the transcription of target genes .
Comparison with Similar Compounds
Similar Compounds
N-3-oxo-dodecanoyl-L-Homoserine lactone: Another quorum sensing molecule with a longer acyl chain.
N-3-oxo-decanoyl-L-Homoserine lactone: Similar structure but with a decanoyl chain.
N-3-hydroxy-octanoyl-L-Homoserine lactone: A reduced derivative of N-3-oxo-octanoyl-L-Homoserine lactone.
Uniqueness: : N-3-oxo-octanoyl-L-Homoserine lactone is unique due to its specific acyl chain length and oxo group, which confer distinct binding affinities and regulatory effects in quorum sensing pathways .
Properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]octanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCMGCFNLNFLSH-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163802 | |
Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147795-39-9 | |
Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147795399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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